molecular formula C4H8N2O2 B032544 5-(Aminomethyl)-2-oxazolidinone CAS No. 119736-09-3

5-(Aminomethyl)-2-oxazolidinone

Cat. No.: B032544
CAS No.: 119736-09-3
M. Wt: 116.12 g/mol
InChI Key: HUHZAMBLEKHDBP-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-oxazolidinone is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Bioreversible Derivatization in Peptides :

    • 5-Oxazolidinones, like 5-(Aminomethyl)-2-oxazolidinone, may serve as bioreversible derivatization of peptides with an -amido carboxy function. This can potentially protect bonds and improve absorption characteristics in peptides (Buur & Bundgaard, 1988).
  • Electrochemical Oxidation for Pharmaceutical Intermediates :

    • Direct electrochemical oxidation of chiral 5-substituted 2-oxazolidinones can produce key intermediates for enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are potentially useful for pharmaceuticals and protease inhibitors (Danielmeier, Schierle & Steckhan, 1996).
  • Potential Psychotropic Drug :

    • Derivatives of this compound, specifically the 5-morpholino-methyl-3-(4-chlorobenzyl-idene-amino)-2-oxazolidinone, show potential as psychotropic drugs with antidepressive activity in humans (Kruszyński, Bartczak, Chilmonczyk & Cybulski, 2001).
  • Synthesis of Nonproteinogenic Amino Acids :

    • The compound has been used in the stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid, demonstrating its utility in synthesizing complex organic molecules (Wee & Mcleod, 2003).
  • Anticancer Activity :

    • 5-(Carbamoylmethylene)-oxazolidin-2-ones exhibit promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells through increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).
  • Inhibitory Activity Against 5-Lipoxygenase :

    • Novel oxazolidinone hydroxamic acid derivatives, including those related to this compound, show potent 5-lipoxygenase inhibitory activity, with potential applications as anti-allergic and anti-inflammatory agents (Phillips, Bosso & Ezeamuzie, 2020).

Mechanism of Action

Target of Action

5-(Aminomethyl)-2-oxazolidinone, also known as muscimol, primarily targets the GABA-A receptors . These receptors are ionotropic receptors for the inhibitory neurotransmitter GABA . The compound has a high affinity for these receptors and acts as a potent and selective orthosteric agonist .

Mode of Action

Muscimol interacts with the GABA-A receptors in a manner similar to GABA, the primary inhibitory neurotransmitter in the central nervous system . By mimicking GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

The biochemical pathways affected by muscimol are those involving GABAergic neurotransmission . The activation of GABA-A receptors by muscimol enhances inhibitory neurotransmission and protects neurons from excitotoxic damage . This interaction with GABA-A receptors exerts significant effects on the central nervous system .

Pharmacokinetics

The liver, lung, and kidney could be possible target organs for accumulation . The compound is mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Result of Action

The molecular and cellular effects of muscimol’s action are primarily related to its interaction with GABA-A receptors. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . The diverse pharmacological effects of muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .

Action Environment

The action of muscimol can be influenced by environmental factors. For instance, the presence of other substances in the environment that interact with GABA-A receptors could potentially affect the efficacy of muscimol . Additionally, the stability of muscimol could be affected by factors such as pH and temperature . .

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)-2-oxazolidinone plays a crucial role in metabolic processes, aiding in the efficient breakdown and utilization of nutrients for energy production . It interacts with essential amino acids like leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Cellular Effects

This compound has been shown to modulate various biochemical pathways related to inflammation, oxidative stress, and cellular repair, promoting a robust immune system and overall well-being . It affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound functions by modulating the activity of enzymes involved in metabolic pathways, leading to an increased conversion of nutrients into energy . It plays a crucial role in modulating nicotinamide N-methyltransferase (NNMT), an enzyme involved in various cellular processes . By targeting NNMT, this compound affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound on skeletal muscle are complex . The presence of this compound in muscle enhances the synthesis of the GLUT4 receptor and increases metabolic inefficiency, resulting in greater energy burn .

Dosage Effects in Animal Models

The optimal this compound dosage is 50 mg to 150 mg once a day with food in the form of a capsule for 20-30 days before taking a break for 1-2 weeks . Adverse effects such as gastrointestinal disturbances, allergic reactions, or central nervous system effects have been reported in some individuals .

Metabolic Pathways

This compound is a bioactive compound that affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .

Transport and Distribution

It is known that this compound can influence peptide interactions, altering the structure and function of proteins within the body .

Subcellular Localization

It is known that this compound can influence peptide interactions, altering the structure and function of proteins within the body

Properties

IUPAC Name

5-(aminomethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHZAMBLEKHDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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